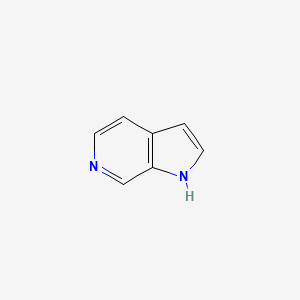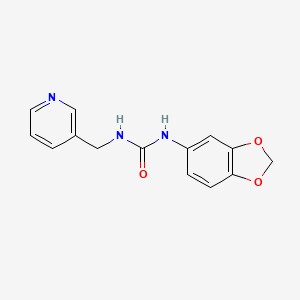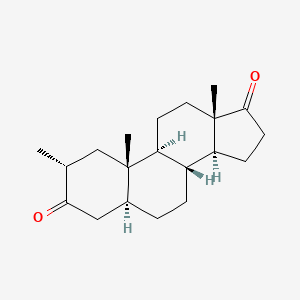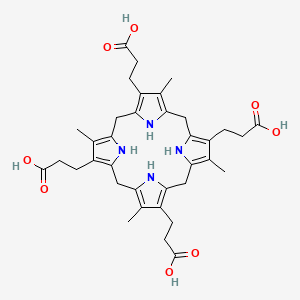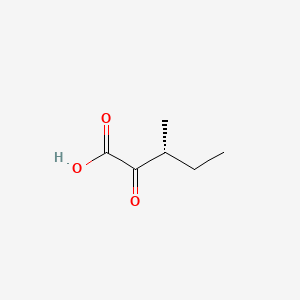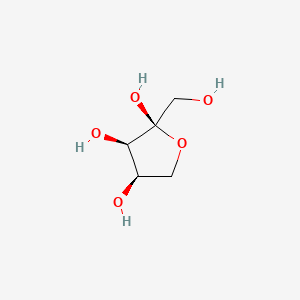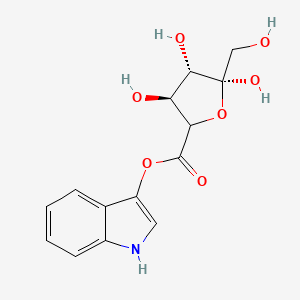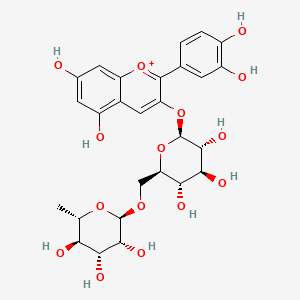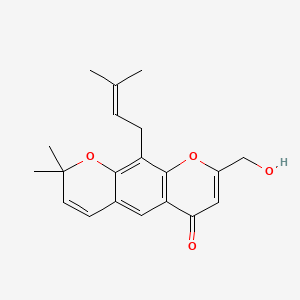![molecular formula C11H16N2O3 B1212679 3-amino-N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide CAS No. 54653-62-2](/img/structure/B1212679.png)
3-amino-N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-β-Alanyldopamine hydrochloride, commonly referred to as NBAD hydrochloride, is a significant derivative of dopamine found in the haemolymph of insects. This compound plays a crucial role in the metabolism of catecholamines, particularly in the sclerotization process of insect cuticles, which involves the hardening and pigmentation of the cuticle .
Aplicaciones Científicas De Investigación
NBAD hydrochloride has several scientific research applications:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
NBAD hydrochloride can be synthesized by coupling the acid component of N-(β-alanine) with the amine component of dopamine in an aqueous solution. One method involves the use of Boc-BA-ONSu (N-(tert-butoxycarbonyl)-β-alanine N-hydroxysuccinimide ester) and triethylamine in dimethylformamide. The reaction mixture is stirred at room temperature, followed by purification steps involving citric acid and water washes, and recrystallization from 2-propanol .
Industrial Production Methods
While specific industrial production methods for NBAD hydrochloride are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including the use of protecting groups, coupling reactions, and purification steps to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
NBAD hydrochloride undergoes several types of chemical reactions, including:
Substitution: The compound can participate in substitution reactions, particularly involving its amino and hydroxyl groups.
Common Reagents and Conditions
Substitution: Reagents such as Boc-BA-ONSu and triethylamine are used in the synthesis and modification of NBAD.
Major Products Formed
Mecanismo De Acción
NBAD hydrochloride exerts its effects primarily through its role as a substrate for phenoloxidase enzymes. The oxidation of NBAD leads to the formation of quinone adducts, which are crucial for the sclerotization and pigmentation of insect cuticles. The molecular targets include phenoloxidase, quinone isomerase, and quinone methide isomerase, which facilitate the conversion of NBAD into its active forms .
Comparación Con Compuestos Similares
Similar Compounds
N-acetyldopamine (NADA): Another catecholamine used in the sclerotization of insect cuticles, but it results in colorless cuticles compared to the brown coloration from NBAD.
Dopamine: The precursor to NBAD, involved in various metabolic pathways in both insects and mammals.
Uniqueness
NBAD hydrochloride is unique due to its specific role in the pigmentation and hardening of insect cuticles. Unlike NADA, which produces colorless cuticles, NBAD leads to the formation of brown cuticles through the production of quinone adducts .
Propiedades
Número CAS |
54653-62-2 |
|---|---|
Fórmula molecular |
C11H16N2O3 |
Peso molecular |
224.26 g/mol |
Nombre IUPAC |
3-amino-N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide |
InChI |
InChI=1S/C11H16N2O3/c12-5-3-11(16)13-6-4-8-1-2-9(14)10(15)7-8/h1-2,7,14-15H,3-6,12H2,(H,13,16) |
Clave InChI |
KGZWXTYWZFMLSQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1CCNC(=O)CCN)O)O |
SMILES canónico |
C1=CC(=C(C=C1CCNC(=O)CCN)O)O |
Otros números CAS |
54653-62-2 |
Sinónimos |
N(beta)-alanyldopamine N-beta-alanyldopamine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



